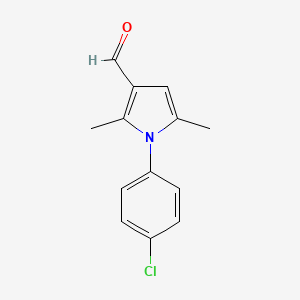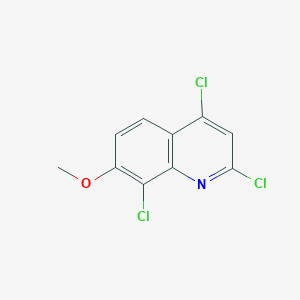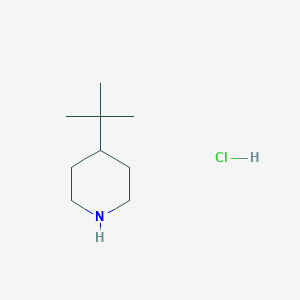
2,4,5-Trifluorophenacyl bromide
Vue d'ensemble
Description
2,4,5-Trifluorophenacyl bromide: is a chemical compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is a derivative of phenacyl bromide, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorophenacyl bromide can be synthesized through the bromination of 2,4,5-trifluoroacetophenone. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the carbonyl carbon .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Trifluorophenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.
Reduction: Formation of 2,4,5-trifluorophenylethanol.
Oxidation: Formation of 2,4,5-trifluorobenzoic acid.
Applications De Recherche Scientifique
2,4,5-Trifluorophenacyl bromide is used in various scientific research applications, including:
Biochemistry: In proteomics research, it is used for the derivatization of peptides and proteins to facilitate their analysis by mass spectrometry.
Industry: Used in the synthesis of specialty chemicals and materials with specific fluorinated functionalities
Mécanisme D'action
The mechanism of action of 2,4,5-trifluorophenacyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity .
Comparaison Avec Des Composés Similaires
- 2,4,6-Trifluorophenacyl bromide
- 2,3,4-Trifluorophenacyl bromide
- 2,3,5-Trifluorophenacyl bromide
Comparison: 2,4,5-Trifluorophenacyl bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to other trifluorophenacyl bromides, the 2,4,5-substitution pattern may offer distinct steric and electronic effects, making it suitable for specific synthetic applications .
Propriétés
IUPAC Name |
2-bromo-1-(2,4,5-trifluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXKXNLPKBSNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382490 | |
| Record name | 2,4,5-Trifluorophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193977-34-3 | |
| Record name | 2,4,5-Trifluorophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)






![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)

